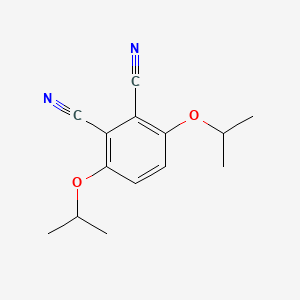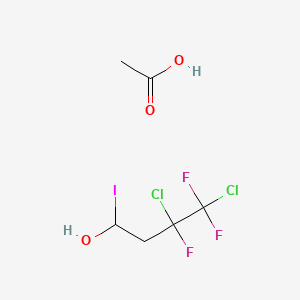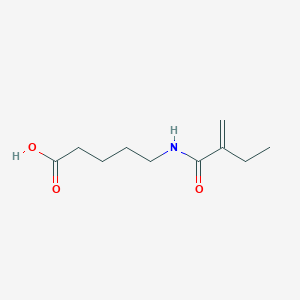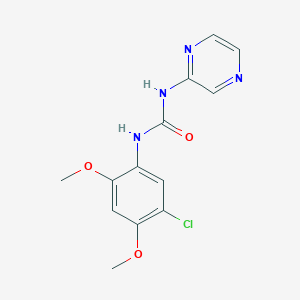
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate is a chemical compound with the molecular formula C9H12F2O3 It is characterized by the presence of both ethenyl and difluoro groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with difluoroethylene under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, reduced alkanes, and substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance the compound’s ability to form stable intermediates, facilitating various chemical transformations. The ethenyl group can participate in addition reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3-difluoro-2-oxohept-6-enoate: Similar structure but lacks the ethenyl group.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains difluoro and oxo groups but differs in the carbon chain length and position of functional groups.
Ethyl 2-oxohept-6-enoate: Similar backbone but without the difluoro groups.
Properties
CAS No. |
183580-64-5 |
|---|---|
Molecular Formula |
C11H14F2O3 |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
ethyl 4-ethenyl-3,3-difluoro-2-oxohept-6-enoate |
InChI |
InChI=1S/C11H14F2O3/c1-4-7-8(5-2)11(12,13)9(14)10(15)16-6-3/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
YIGQVBGFMQNUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C(C(CC=C)C=C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)




![N-Methoxy-N-methyl-3-[(triphenylmethyl)sulfanyl]propanamide](/img/structure/B12562799.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)

